Product packaging for Isopomiferin(Cat. No.:)

Isopomiferin

Cat. No.: B1259345
M. Wt: 420.5 g/mol
InChI Key: FYVQSXRFGAIFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopomiferin is a prenylated isoflavonoid natural product, previously identified as a powerful, indirect MYCN-ablating agent . Its research value is prominent in oncology, particularly for studying high-risk, MYCN-amplified neuroblastoma, where it reverses MYCN's transcriptional activity and induces proteasome-mediated degradation of the MYCN oncoprotein . The compound's mechanism of action involves multi-kinase inhibition. Research indicates it inhibits key kinases that synchronously maintain MYCN stability, including casein kinase 2 (CK2), phosphoinositide 3-kinase (PI3K), and checkpoint kinase 1 (CHK1) . By interfering with this kinase network, this compound disrupts the field effect that stabilizes MYCN, leading to its degradation and subsequent cell death in cancerous cells . This makes it a valuable tool for investigating indirect targeting strategies for transcription factors traditionally considered "undruggable" . Additional studies have characterized this compound's antioxidant activity, demonstrating its ability to protect DNA from oxygen radical damage in vitro . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B1259345 Isopomiferin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

5-(3,4-dihydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one

InChI

InChI=1S/C25H24O6/c1-24(2)9-7-14-21(30-24)15-8-10-25(3,4)31-23(15)19-20(28)16(12-29-22(14)19)13-5-6-17(26)18(27)11-13/h5-7,9,11-12,26-27H,8,10H2,1-4H3

InChI Key

FYVQSXRFGAIFQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC(=C(C=C5)O)O)C=CC(O3)(C)C)C

Synonyms

isopomiferin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Isopomiferin

This compound is notably present in Maclura pomifera, commonly known as the Osage orange, horse apple, or hedge apple. uran.uanih.gov This tree, belonging to the Moraceae family, is native to the southwestern United States but is now cultivated in various regions, including North America, Eastern Europe, Asia, and Caucasia. uran.uanih.gov The fruit, root, bark, and heartwood of M. pomifera are all reported to contain isoflavones. mdpi.com this compound is specifically identified as one of the key prenylated isoflavones in the fruit, alongside its isomer, pomiferin (B1679039), and other related compounds like osajin (B1677503) and warangalone. sapub.orguiw.eduresearchgate.net

Beyond Maclura pomifera, this compound has also been reported in Derris malaccensis of the Leguminosae family. sapub.org The distribution and concentration of this compound and other flavonoids in M. pomifera can vary based on geographical location and the developmental stage of the fruit. nih.gov

Extraction Techniques from Natural Matrices

The initial step in obtaining this compound involves extracting it from its natural plant sources. Various techniques, ranging from traditional solvent-based methods to more advanced technologies, are employed for this purpose.

Solvent-Based Extraction Optimization

The choice of solvent is a critical factor in the extraction of isoflavonoids like this compound. The polarity of the solvent significantly influences the solubility and, consequently, the extraction yield of these compounds. sapub.org Commonly used solvents for extracting phenolic compounds from M. pomifera include ethanol (B145695), methanol, acetone, and water. uran.uaresearchgate.net

Research has shown that the concentration of the ethanol used can impact the extraction efficiency. For instance, a study found that 60% ethanol yielded a significant amount of phenolic compounds from M. pomifera fruits. uran.ua Another study utilized ethyl acetate (B1210297) for the extraction of pomiferin from dried fruits. msjonline.org Soxhlet extraction, a conventional and long-established method, is also used, often with solvents like diethyl ether to obtain isoflavones such as osajin and pomiferin. unipd.it The selection of the solvent system is crucial for maximizing the yield of the target compounds.

**Table 1: Comparison of Solvents for Phenolic Compound Extraction from *Maclura pomifera***

Solvent Observation
Ethanol (various concentrations) 60% ethanol showed significant extraction of phenolic compounds. uran.ua
Methanol A common solvent for extracting phenolic compounds. ajol.info
Acetone Used for extracting phenolic compounds. uran.ua
Ethyl Acetate Used for the extraction of pomiferin from dried fruits. msjonline.org
Diethyl Ether Employed in Soxhlet extraction to obtain osajin and pomiferin. unipd.it
Solvent Cocktail (dH₂O:ethanol:methanol:acetone:CH₂Cl₂) Showed high extraction efficiency, especially with high hydrostatic pressure extraction. ajol.info

Advanced and Environmentally Conscious Extraction Technologies

In recent years, there has been a shift towards more advanced and environmentally friendly extraction techniques to improve efficiency and reduce the use of hazardous solvents. chemmethod.com These methods often result in higher yields and shorter extraction times.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing the release of bioactive compounds into the solvent. nih.govnih.gov The synergy of ultrasound with a suitable solvent can significantly improve extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. nih.gov This method is known for its ability to enhance extraction efficiency and reduce processing times. iipseries.org

High Hydrostatic Pressure Extraction (HHPE): HHPE involves subjecting the plant material to high pressure, which facilitates the extraction of active ingredients. ajol.info One study demonstrated that HHPE at 500 MPa using a solvent cocktail was highly effective for extracting phenolic compounds from M. pomifera fruits. ajol.info

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. mdpi.com This technique is advantageous for its selectivity and the ease of solvent removal.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are considered "green solvents" and are gaining attention for their potential in selectively extracting specific classes of compounds, such as prenylated flavonoids. chemmethod.commdpi.com Hydrophobic ionic liquids, for example, have shown high efficiency and selectivity in extracting prenylated flavonoids. mdpi.com

Preconcentration Procedures for this compound Enrichment

Following the initial extraction, the crude extract often contains a complex mixture of compounds. Preconcentration or enrichment steps are therefore necessary to increase the relative amount of this compound before final purification. These procedures aim to remove unwanted matrix components and concentrate the target analytes. nih.gov

One common approach is to use solid-phase extraction (SPE). This technique involves passing the crude extract through a solid adsorbent that selectively retains the compounds of interest, which can then be eluted with a stronger solvent. Another method is liquid-liquid extraction (LLE), which partitions compounds between two immiscible liquid phases based on their relative solubilities. researchgate.net

Medium-pressure liquid chromatography (MPLC) can also be employed as a pre-treatment step to enrich bioactive compounds from a crude extract before further purification. mdpi.com This technique allows for a higher sample load and can effectively remove a significant portion of non-target compounds. mdpi.com For instance, MPLC has been used to enrich bioactive compounds from natural products prior to final purification by high-performance liquid chromatography (HPLC). mdpi.com The goal of these enrichment strategies is to obtain a fraction with a higher concentration of this compound, which facilitates the subsequent purification steps. nih.gov

Chromatographic Purification Strategies for this compound Isolation

After extraction and preconcentration, chromatographic techniques are essential for isolating pure this compound from the enriched extract.

Silica (B1680970) Gel Column Chromatography for Crude Extracts

Silica gel column chromatography is a fundamental and widely used technique for the purification of compounds from plant extracts. teledynelabs.com Silica gel acts as the stationary phase, and a solvent or a mixture of solvents (the mobile phase) is used to move the components of the extract through the column. teledynelabs.com The separation is based on the differential adsorption of the compounds to the silica gel; less polar compounds typically elute faster than more polar compounds.

For the purification of isoflavones from Maclura pomifera, silica gel column chromatography is a common practice. researchgate.net The process involves packing a column with silica gel and then loading the crude extract onto the top of the column. researchgate.net A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. digitellinc.com By gradually increasing the polarity of the mobile phase (gradient elution), different compounds can be separated and collected in fractions. rochester.edu

In some cases, multiple rounds of column chromatography may be necessary to achieve high purity. digitellinc.com For instance, a study reported the separation of osajin and pomiferin through two sequential rounds of normal phase column chromatography using silica adsorbent and a step-gradient elution with hexane and ethyl acetate. digitellinc.com The choice of the solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). msjonline.org

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a sophisticated analytical technique fundamental to the separation, identification, and quantification of individual components within a mixture. chromtech.com For the specific task of isolating a pure compound like this compound from a crude plant extract, a specialized form known as Preparative HPLC (Prep-HPLC) is utilized. ijcpa.in The primary objective of Prep-HPLC is to isolate the largest possible quantity of a target compound at a high degree of purity in an efficient manner. ijcpa.in

The separation principle of HPLC is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase packed into a column. chromtech.comhumanjournals.com In Prep-HPLC, the instrumentation is similar to analytical HPLC but is scaled up to handle larger sample volumes and includes a fraction collector downstream of the detector to retrieve the purified substance as it elutes from the column. ijcpa.in

Reversed-phase HPLC (RP-HPLC) is the most widely used mode for purifying natural products like isoflavonoids. chromtech.compolypeptide.com This method employs a non-polar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromtech.comhumanjournals.com Compounds are separated based on their hydrophobicity; less polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times than more polar impurities. By carefully controlling the composition of the mobile phase, often through a gradient elution, a high-resolution separation can be achieved, allowing for the collection of a highly purified this compound fraction.

Table 1: Key Parameters in Analytical vs. Preparative HPLC

Parameter Analytical HPLC Preparative HPLC
Objective Quantify and identify compounds Isolate and purify compounds
Column Internal Diameter Typically 2.1 - 4.6 mm Typically >10 mm
Particle Size 3 - 5 µm 5 - 20 µm or larger
Sample Load Micrograms (µg) to Milligrams (mg) Milligrams (mg) to Grams (g) or more
Flow Rate Typically 0.5 - 2 mL/min Typically >10 mL/min

| Key Component | High-sensitivity detector | Fraction collector |

Gas Chromatography–Mass Spectrometry (GC-MS) for Fraction Analysis

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a test sample. nist.gov After an initial separation process, such as column chromatography or preparative HPLC, the resulting fractions can be analyzed by GC-MS to determine their composition. researchgate.net

Due to the low volatility of isoflavonoids like this compound, a chemical modification step known as derivatization is necessary prior to GC analysis. sigmaaldrich.com This process converts the non-volatile compound into a more volatile derivative suitable for the gas phase separation. A common method is silylation, which replaces active hydrogens in the molecule's structure, thereby increasing its volatility. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. innovatechlabs.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nist.gov This mass spectrum serves as a molecular "fingerprint," which can be compared against spectral libraries for positive identification. The resulting gas chromatogram plots the intensity of detected ions against retention time, where each peak signifies a different compound in the fraction. nist.govinnovatechlabs.com This allows for a detailed analysis of the purity of the collected this compound fraction and the identity of any co-eluting impurities.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for Purity Assessment

Liquid Chromatography–Mass Spectrometry (LC-MS) and its more advanced iteration, Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS), are indispensable tools for the final purity assessment of isolated compounds like this compound. nih.govalwsci.com These techniques combine the high-efficiency separation of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making them ideal for detecting and quantifying trace-level impurities. alwsci.comnih.govwaters.com

UPLC improves upon traditional HPLC by using columns packed with smaller particles (typically <2 µm) and operating at much higher pressures. This results in significantly faster analysis times, superior resolution, and increased sensitivity. measurlabs.comfrontiersin.org When coupled with tandem mass spectrometry (MS/MS), the analytical power is further enhanced. LC-MS/MS provides an additional layer of specificity by selecting a specific ion from the first mass spectrometer, fragmenting it, and analyzing the resulting fragments in a second mass spectrometer. resolian.com

For purity assessment, the isolated this compound sample is analyzed using a validated UPLC-MS/MS method. The high resolution of the UPLC separates this compound from any residual impurities, which are then detected by the mass spectrometer. alwsci.com The sensitivity of MS/MS allows for the detection of impurities at extremely low concentrations, often down to the parts-per-billion level. alwsci.com The validation of the analytical method ensures its accuracy, precision, and specificity, confirming that the technique can reliably and reproducibly measure the purity of the final this compound product and accurately quantify any impurities present. resolian.com

Table 2: Comparison of Chromatographic Techniques for Analysis and Purification

Technique Primary Use Principle Key Advantage
Preparative HPLC Large-scale purification and isolation Differential partitioning between liquid mobile and solid stationary phases High throughput for obtaining pure compounds
GC-MS Analysis of volatile/derivatized compounds in fractions Separation in the gas phase followed by mass-based detection Excellent for compound identification via spectral libraries

| UPLC-MS/MS | High-sensitivity purity assessment and quantification | High-pressure liquid separation with highly specific tandem mass detection | Superior resolution, speed, and sensitivity for detecting trace impurities |

Biosynthetic Pathways and Metabolic Engineering

Isopomiferin is a prenylated isoflavone (B191592) primarily found in the fruit of the Osage orange tree (Maclura pomifera). wikipedia.orgmdpi.com Its complex structure, derived from multiple metabolic pathways, presents a fascinating case for biosynthetic study and a challenge for chemical synthesis, making biotechnological production an attractive alternative.

Chemical Synthesis and Derivatization

Total Synthesis Approaches to the Isopomiferin Scaffold

The total synthesis of complex natural products like this compound and its isomers is a significant challenge in organic chemistry. findaphd.com These syntheses serve as a platform to test and develop new synthetic methodologies. rsc.org Traditionally, isoflavones have been synthesized from 2-hydroxydeoxybenzoin precursors, which involves adding a carbon atom to form the final C6-C3-C6 skeleton, or through a biomimetic oxidative rearrangement of chalcone (B49325) intermediates. rsc.org

More contemporary strategies have been applied to the synthesis of the core structure of prenylated isoflavones. A notable approach involves the total synthesis of osajin (B1677503), a structural isomer of this compound that shares the same polyphenol framework. mdpi.com This synthesis began with a 3-iodochromone intermediate, which was coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki reaction to construct the key isoflavone (B191592) skeleton. mdpi.com Subsequent steps focused on introducing the prenyl groups and executing the stereoselective formation of the pyran rings, a critical challenge in synthesizing these molecules. mdpi.com

Another powerful and modern method employed for the divergent total synthesis of several prenylated isoflavones is the Suzuki–Miyaura coupling reaction, which serves as the key step in building the isoflavone core from appropriately designed precursors. acs.org The synthesis of various isoflavone natural products has been achieved using 2,4,6-trihydroxyacetophenone as a common starting material, demonstrating the versatility of this approach. acs.org

Table 1: Key Strategies for the Total Synthesis of the Isoflavonoid (B1168493) Scaffold
Synthetic StrategyKey Intermediate(s)Key Reaction(s)Reference(s)
Deoxybenzoin Route2-HydroxydeoxybenzoinFormylation/Acylation, O-cyclisation rsc.org
Chalcone RearrangementChalconeOxidative Aryl Migration rsc.orgresearchgate.net
Suzuki Coupling3-Iodochromone, Phenylboronic acidPalladium-catalyzed Suzuki-Miyaura Reaction mdpi.comacs.org
Hypervalent Iodine ReagentFlavanone (B1672756)Oxidative Rearrangement rsc.orgresearchgate.net

Semi-Synthetic Modifications of Naturally Derived this compound

Semi-synthetic approaches, which involve the chemical modification of compounds isolated from natural sources, offer a more direct route to novel derivatives. rsc.orgacs.org This strategy leverages the complex scaffold provided by nature, bypassing the often lengthy and low-yielding steps of a total synthesis. For prenylated isoflavonoids, the primary source is the plant Maclura pomifera (Osage orange).

Researchers have successfully extracted natural flavonoids, such as osajin, and subjected them to various chemical modifications. acs.org One documented method involves the hemisynthesis of seven different prenylated flavonoids. nih.gov This was achieved through a one-step reaction where non-prenylated flavonoid precursors were reacted with 3-methyl-2-buten-1-ol (B147165) in the presence of zinc chloride (ZnCl₂), leading to the addition of prenyl groups onto the flavonoid core. nih.gov Such modifications are crucial for studying structure-activity relationships and developing compounds with improved characteristics. rsc.org The introduction of different functional groups can lead to derivatives with altered lipophilicity, bioavailability, and biological activity.

Development of Simplified Analogs and Core Structures of this compound

While this compound and its natural analog pomiferin (B1679039) show significant biological activity, their structural complexity, low natural abundance, and difficulty in synthesis present hurdles for drug development. nih.govCurrent time information in Bangalore, IN. To address these limitations, researchers have designed and synthesized simplified analogs that retain the key structural features required for activity but are more synthetically accessible. Current time information in Bangalore, IN.

This approach aims to create compounds that are more stable, cheaper to produce, and better candidates for medicinal chemistry optimization. Current time information in Bangalore, IN. In one study, a series of analogs were designed that kept the catechol moiety, believed to be important for activity, while simplifying the intricate isoflavonoid scaffold of pomiferin. Current time information in Bangalore, IN. The resulting compounds were tested, and some demonstrated potency comparable to that of the natural products, validating the simplified scaffold as a viable starting point for further development. Current time information in Bangalore, IN.

Table 2: Potency of Simplified Pomiferin/Isopomiferin Analogs
CompoundDescriptionPotencyReference(s)
This compound Natural ProductPotent MYCN Degrader Current time information in Bangalore, IN.
Compound 5 Simplified Analog with Catechol MoietyLess Potent Current time information in Bangalore, IN.
Compound 6 Simplified Analog with Catechol MoietyPotency as low as 5 μM, comparable to this compound Current time information in Bangalore, IN.
Compound 7 Simplified Analog with Catechol MoietyLess Potent Current time information in Bangalore, IN.

Regio- and Stereoselective Synthetic Methodologies for this compound and its Derivatives

The synthesis of a molecule as complex as this compound requires precise control over the spatial arrangement of atoms, a field known as stereoselective synthesis. wikipedia.orgbuchler-gmbh.com The presence of multiple chiral centers and the specific geometry of the pyran ring demand methodologies that favor the formation of one specific stereoisomer over all others.

A significant challenge in the synthesis of this compound and its isomer osajin is the regioselective and stereoselective construction of the fused pyran ring. mdpi.com Depending on the reaction conditions, the cyclization can result in either a linear or an angular fused product. Direct pyran annulation of the isoflavone core often yields an inseparable mixture of these isomers. mdpi.com To overcome this lack of selectivity, a multi-step Claisen rearrangement followed by a cyclization reaction was explored. This sequence allowed for the stereoselective construction of the desired pyran ring architecture, highlighting the need for sophisticated synthetic strategies. mdpi.com Such selective methods are critical in modern chemistry, particularly in the synthesis of pharmaceuticals where different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities. wikipedia.orgbuchler-gmbh.com

Novel Synthetic Routes for this compound and Related Compounds

The field of organic synthesis is continually evolving, with new reactions and strategies being developed to construct complex molecules more efficiently. researchgate.netindianjournals.comrsc.org The synthesis of this compound and its relatives has benefited from these advancements.

Novel synthetic routes have moved beyond classical methods to incorporate modern catalytic processes. As mentioned, the palladium-catalyzed Suzuki-Miyaura coupling has become a cornerstone for efficiently building the isoflavone skeleton. mdpi.comacs.org Other modern techniques applied to the synthesis of related compounds include:

Microwave-assisted reactions: The Claisen rearrangement step used to install prenyl groups has been successfully accelerated using microwave irradiation, significantly reducing reaction times. acs.org

Hypervalent iodine reagents: The use of reagents like (bis(trifluoroacetoxy)iodo)benzene (BTI) facilitates the key oxidative rearrangement of flavanone intermediates into the desired isoflavone structure. researchgate.net

Gold-catalyzed cyclizations: While not yet reported specifically for this compound, gold-catalyzed polyene cyclizations have emerged as a powerful tool for the efficient total synthesis of other complex polycyclic natural products, showcasing a potential future strategy for accessing the this compound scaffold.

These modern methodologies offer advantages in terms of efficiency, selectivity, and the ability to use more readily available starting materials, paving the way for more practical and scalable synthetic routes to this compound and its derivatives.

Molecular Mechanisms of Action: in Vitro Biochemical Investigations

Modulation of Key Cellular Pathways: An Overview

Isopomiferin has been shown to modulate multiple cellular pathways, primarily through the inhibition of a range of protein kinases. nih.govacs.org This broad-spectrum activity suggests a complex mechanism of action, impacting various cellular processes. The compound's ability to interfere with these pathways underscores its potential as a modulator of cellular function. columbia.edu Research indicates that this compound and its analogs can disrupt the transcriptional core module in certain cancer cell subtypes. nih.gov

Impact on Transcription Factors and Regulatory Networks

This compound has been identified as a potent modulator of complex regulatory networks that are often dysregulated in cancer. Its activity centers on the disruption of key transcription factors and the modules they control, particularly those involving the MYCN oncoprotein.

The MYCN protein, a transcription factor frequently amplified in aggressive neuroblastoma, has been historically considered "undruggable" due to a lack of suitable binding sites for small molecules. nih.govnih.gov this compound circumvents this challenge by acting as a powerful, indirect agent that promotes the degradation of the MYCN protein. nih.govacs.org Its mechanism does not involve direct binding to MYCN but rather the inhibition of a suite of kinases that collectively maintain MYCN stability. nih.govcancer.gov

Research has shown that a "field effect" created by the synchronous activity of kinases such as casein kinase 2 (CK2), phosphoinositide 3-kinase (PI3K), and checkpoint kinase 1 (CHK1) is crucial for preventing MYCN from being degraded. nih.govacs.orgcancer.gov this compound disrupts this protective field by inhibiting these kinases. nih.govcolumbia.edu This loss of stabilizing signals is thought to leave the MYCN oncoprotein vulnerable to the cell's natural protein disposal machinery, the ubiquitin-proteasome system, which is known to mediate the turnover of short-lived proteins like MYCN. researchgate.net By systematically inhibiting these kinases, this compound effectively triggers MYCN degradation and induces cell death in MYCN-driven cancer cells. nih.govacs.org

This compound has demonstrated a profound ability to reverse the activity of Tumor Checkpoint Modules (TCM), which are sub-networks of regulatory proteins that are critical for maintaining the cancer state. columbia.edu In studies involving MYCN-amplified neuroblastoma (MYCNA), this compound emerged as the most effective compound out of 90 tested for its ability to collapse the MYCNA TCM. columbia.edu

This module is driven by a core set of ten aberrantly activated master regulator proteins that include MYCN itself and TEAD4. columbia.edu this compound functions as a potent "TCM-inverter," effectively suppressing the activity of nearly all ten of these master regulators. columbia.edudcchemicals.com This action includes the disruption of the central MYCN-TEAD4 positive feedback loop, which is a key driver of the aggressive tumor subtype. cancer.govcolumbia.edu The ability to dismantle this regulatory architecture highlights a key aspect of this compound's mechanism of action. columbia.edu

Table 1: Core Master Regulator Proteins of the MYCNA Tumor Checkpoint Module (TCM) Affected by this compound This interactive table lists the 10 master regulator proteins identified as the core of the MYCNA TCM, which are suppressed by this compound.

Protein Function/Role
MYCN Oncogenic transcription factor, core driver
TEAD4 Transcription factor in a positive feedback loop with MYCN
PRDM8 Transcriptional regulator
ZNF219 Transcriptional regulator
E2F3 Transcription factor involved in cell cycle progression
MYBL2 Transcription factor involved in cell cycle and proliferation
HMGB2 High mobility group protein, chromatin-associated
TAF1D TATA-box binding protein associated factor
HNRNPAB Heterogeneous nuclear ribonucleoprotein
TFAP4 Transcription factor

Data sourced from studies on neuroblastoma regulatory networks. columbia.edu

This compound directly addresses a core vulnerability in certain high-risk neuroblastomas by disrupting a TEAD4-MYCN positive feedback loop. columbia.edumit.edunih.gov This regulatory circuit is a central element driving the aggressive phenotype of MYCN-amplified neuroblastoma. mit.edunih.gov In this loop, the MYCN protein binds to the promoter region of the TEAD4 gene to enhance its transcription. mdpi.com In turn, TEAD4 protein stabilizes the MYCN protein, preventing its degradation and thereby amplifying its oncogenic activity. nih.gov

This compound effectively collapses this feedback loop. columbia.edu By inhibiting the upstream kinases that stabilize MYCN and by reversing the activity of the larger tumor checkpoint module, it leads to a dose- and time-dependent suppression of gene sets associated with MYC activity. columbia.edu This results in the reduced transcriptional output of both MYCN and its critical partner, TEAD4, striking at the heart of the cancer cell's regulatory machinery. columbia.edudcchemicals.com

Disruption of Tumor Checkpoint Modules (TCM).

Inhibition of Aminoacyl-tRNA Synthetases (e.g., Methionyl-tRNA Synthetase (MetRS))

This compound has been identified as an inhibitor of Methionyl-tRNA Synthetase (MetRS), an essential enzyme in protein synthesis. nih.gov This enzyme is responsible for attaching the amino acid methionine to its corresponding tRNA, a critical step for the initiation and elongation of protein chains. patsnap.com

In vitro biochemical assays demonstrated that this compound inhibits MetRS from the bacterium Pseudomonas aeruginosa. nih.gov The inhibitory activity was quantified with a half-maximal inhibitory concentration (IC50) of 70 μM. nih.gov Further kinetic studies revealed that this compound's mechanism of action is likely non-competitive, as it did not compete with either of the enzyme's primary substrates, methionine or ATP. nih.gov This suggests that this compound may bind to an allosteric site on the MetRS enzyme, rather than the active site, to induce a conformational change that reduces its catalytic efficiency. nih.govpatsnap.com

Table 2: In Vitro Inhibition of P. aeruginosa Methionyl-tRNA Synthetase (MetRS) by this compound This interactive table summarizes the key finding from the biochemical investigation of this compound's effect on MetRS.

Parameter Value Note
Target Enzyme Methionyl-tRNA Synthetase (MetRS) From Pseudomonas aeruginosa
IC50 Value 70 μM Concentration for 50% inhibition
Mechanism Non-competitive (likely) Does not compete with methionine or ATP

Data sourced from an in vitro study identifying this compound as a MetRS inhibitor. nih.gov

Effects on Other Enzyme Systems (e.g., PDE5)

Beyond its effects on cancer-related kinases and bacterial enzymes, this compound and related isoflavonoids from Maclura pomifera have been noted for their potential to inhibit phosphodiesterase type 5 (PDE5). researchgate.net PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes, including vasodilation. nih.govwikipedia.org

By inhibiting PDE5, compounds can increase intracellular levels of cGMP, leading to the relaxation of smooth muscle cells in blood vessels. nih.govmdpi.com While direct kinetic data for this compound's inhibition of PDE5 is not extensively detailed in the provided context, studies have pointed to the vasorelaxant activity of isoflavonoids from its natural source being mediated through the inhibition of cyclic nucleotide phosphodiesterases. researchgate.net This suggests a broader enzymatic inhibitory profile for this class of compounds. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Isopomiferin's Structural Features with Biochemical Activities

This compound's bioactivity is intrinsically linked to its unique molecular framework, which features a fused ring system characteristic of flavonoids, further distinguished by a prenyl group. probechem.com This combination of structural elements gives rise to a range of biochemical effects, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net

Key structural features of this compound and their correlation with its activities include:

The Isoflavonoid (B1168493) Core: This fundamental scaffold is common to a class of phytoestrogens known for their diverse biological effects. The specific arrangement of its rings and oxygen-containing functional groups is a primary determinant of its ability to interact with various biological targets.

The Prenyl Group: The presence of a prenyl (or dimethylallyl) side chain is a critical feature that often enhances the lipophilicity of the molecule. This can improve its ability to cross cell membranes and may contribute to specific interactions within protein binding pockets. Studies on analogs have shown that modifications to this group can significantly impact potency. columbia.edu

Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are crucial for antioxidant activity. These groups can donate hydrogen atoms to neutralize free radicals. Their placement also influences the molecule's ability to form hydrogen bonds with amino acid residues in target proteins.

Research has shown that this compound can inhibit the activity of enzymes like casein kinase 2 (CK2) and interfere with cellular signaling pathways, such as those involving MYC and MYCN proteins, which are implicated in cancer. columbia.eduprobechem.com The specific interactions between this compound's structural motifs and these targets are a central focus of SAR studies. For instance, its ability to suppress MYCN in neuroblastoma cells highlights the potential of its unique scaffold for targeting specific cancer subtypes. columbia.edu

Identification of Key Pharmacophores and Structural Motifs for Target Interactions

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. unina.itwikipedia.org Identifying the key pharmacophores within this compound is essential for understanding its mechanism of action and for designing new molecules with similar or improved activity. unina.it

For this compound, the key pharmacophoric features are believed to include:

Hydrogen Bond Acceptors and Donors: The oxygen atoms in the carbonyl and hydroxyl groups can act as hydrogen bond acceptors, while the hydroxyl protons can serve as donors. These interactions are fundamental for anchoring the molecule within a protein's binding site.

Aromatic Rings: The planar aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

Hydrophobic Features: The prenyl group and parts of the isoflavonoid core contribute to hydrophobic interactions, which are crucial for binding to nonpolar regions of a protein.

The concept of "privileged structures" is also relevant here; these are molecular frameworks that can serve as ligands for multiple biological targets. unina.it The isoflavonoid scaffold of this compound can be considered a privileged structure, with its specific substitutions conferring selectivity for particular targets. ontosight.aiunina.it The combination of the isoflavonoid core and the prenyl group appears to be a key structural motif for its observed biological activities. probechem.comontosight.ai

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, allowing for the rapid analysis of SAR and the prediction of molecular interactions. dovepress.com

In Silico Screening and Predictive Modeling

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired biological activities. nih.govrsc.org This approach can be used to identify other compounds with pharmacophoric features similar to this compound, potentially leading to the discovery of new lead compounds. wikipedia.org Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. wikipedia.orgamazon.com These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. laborundmore.com Such computational tools are increasingly used to explore the potential of natural products like this compound and to guide the development of new therapeutic agents. nih.govscielo.br

Design Principles for Enhanced Selectivity and Potency of this compound Analogs

The insights gained from SAR studies and computational analyses provide a foundation for the rational design of this compound analogs with improved therapeutic properties. probechem.comontosight.aimdpi.com The primary goals of analog design are typically to enhance potency (the concentration of the drug required to produce a given effect) and selectivity (the ability of the drug to interact with a specific target). diva-portal.orgslideshare.net

Key design principles for this compound analogs include:

Modification of the Prenyl Group: Altering the length, branching, or cyclization of the prenyl chain can modulate the compound's lipophilicity and its fit within the hydrophobic pockets of target proteins. This can lead to significant changes in both potency and selectivity.

Substitution on the Aromatic Rings: Introducing or modifying substituents on the aromatic rings can alter the electronic properties of the molecule and introduce new points of interaction with the target. For example, adding or removing hydroxyl groups can affect hydrogen bonding potential and antioxidant activity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, replacing a hydroxyl group with a fluorine atom can alter the molecule's metabolic stability and binding interactions. slideshare.net

Rigidification of the Molecular Scaffold: Introducing conformational constraints, such as additional rings, can reduce the flexibility of the molecule. This can lead to a more favorable binding entropy and improved selectivity, as the rigid analog may fit more precisely into the target's binding site. slideshare.net

Studies on this compound and its structural analog, pomiferin (B1679039), have shown that even small structural changes can lead to differences in biological activity, underscoring the importance of a detailed SAR understanding for targeted drug design. columbia.educolumbia.edu

Advanced Analytical Methodologies for Research

Spectrometric Techniques for Structural Elucidation and Quantification

The precise determination of Isopomiferin's molecular structure and its quantification in various samples are foundational to its study. Spectrometric techniques are indispensable tools in this endeavor, providing detailed information on the compound's atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. researchgate.netresearchgate.netmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity of atoms within the molecule. mdpi.comnih.gov For instance, 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. researchgate.net More advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish through-space and through-bond correlations between atoms, which is crucial for the complete and unambiguous assignment of all proton and carbon signals and to confirm the correct chemical structure. researchgate.netmdpi.comresearchgate.net

Mass spectrometry (MS) is another vital technique that complements NMR by providing the molecular weight of this compound and information about its fragmentation patterns. researchgate.netmdpi.com This data helps in confirming the molecular formula and provides clues about the structural components of the molecule. chemguide.co.ukwikipedia.org When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific compound and can be used for its identification. chemguide.co.ukwikipedia.orgsavemyexams.com

For quantification, techniques such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with spectrometric detection are utilized. dntb.gov.ua This approach allows for the quantitative analysis of this compound in various extracts.

Table 1: Spectrometric Data for this compound

TechniqueApplicationInformation Obtained
1H NMR Structural ElucidationChemical shifts and coupling constants of hydrogen atoms. columbia.edu
13C NMR Structural ElucidationChemical shifts of carbon atoms, revealing the carbon framework. researchgate.net
2D NMR (NOESY, HSQC, HMBC) Structural ElucidationCorrelation between neighboring atoms, confirming connectivity and stereochemistry. researchgate.netmdpi.comresearchgate.net
Mass Spectrometry (MS) Structural Elucidation & ConfirmationMolecular weight and fragmentation patterns. researchgate.netcolumbia.edu
HPTLC QuantificationConcentration of this compound in samples. dntb.gov.ua

Chromatographic-Mass Spectrometric Applications for Complex Mixtures

This compound is often found in complex mixtures, such as plant extracts, which contain numerous other compounds. The combination of chromatography for separation and mass spectrometry for detection and identification is a powerful tool for analyzing such samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a widely used technique for the analysis of this compound. wikipedia.orgchemyx.comyoutube.com HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). chemyx.comyoutube.com This separation allows for the isolation of this compound from other compounds in the extract. organomation.com Following separation, the mass spectrometer provides sensitive and selective detection, enabling the identification and quantification of this compound even at low concentrations. wikipedia.orgchemyx.com

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. organomation.comnih.gov In an LC-MS/MS system, a specific ion corresponding to this compound is selected, fragmented, and the resulting fragment ions are detected. nih.govmdpi.com This two-stage process significantly reduces interference from other co-eluting compounds, leading to more accurate quantification. nih.gov The development of LC-MS/MS methods is crucial for pharmacokinetic studies, which investigate how a compound is absorbed, distributed, metabolized, and excreted by an organism. nih.gov

Different types of mass analyzers, such as triple quadrupole and quadrupole time-of-flight (Q-TOF), can be used in these applications, each offering a balance of sensitivity, resolution, and mass accuracy. organomation.comchromatographyonline.com

Sample Preparation and Preconcentration Procedures for Trace Analysis

The accurate analysis of this compound, especially at trace levels in complex biological or environmental samples, often requires meticulous sample preparation and preconcentration steps. scispace.com These procedures are critical for removing interfering substances and increasing the concentration of the analyte to a level that can be reliably detected by the analytical instrument. nih.gov

For solid samples like plant tissues, preparation can involve drying, grinding, and homogenization to ensure a representative sample is analyzed. iaea.org Extraction is a key step to isolate this compound from the sample matrix. Various solvent systems may be tested to find the optimal conditions for maximizing the yield and purity of the extracted compound. mdpi.com

When dealing with trace amounts of a substance, preconcentration techniques are employed. These methods aim to increase the concentration of the target analyte in the sample before analysis. Techniques like solid-phase extraction (SPE) can be used to selectively retain this compound from a large volume of liquid sample and then elute it in a smaller volume, effectively concentrating it.

For analyses in biological matrices, which are notoriously complex, sample preparation is crucial to mitigate "matrix effects." chromatographyonline.comifremer.fr These effects occur when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. chromatographyonline.com Strategies to overcome this include dilution of the sample, the use of matrix-matched calibration standards, and various extraction techniques like liquid-liquid extraction (LLE) or protein precipitation. nih.govifremer.fr

Quantitative and Qualitative Analysis in Biological Matrices and Research Samples

The analysis of this compound in biological matrices (e.g., plasma, urine, tissues) and other research samples is essential for understanding its biological activity and potential therapeutic applications. researchgate.netnih.gov This involves both qualitative analysis to confirm the presence of the compound and quantitative analysis to determine its concentration. bestdissertationwriter.comscirp.org

Qualitative Analysis: The primary goal of qualitative analysis is to identify this compound in a sample. scirp.organdreajbingham.com This is typically achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure this compound standard. youtube.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further increases the confidence in the identification. ifremer.fr The fragmentation pattern obtained from MS/MS analysis serves as a molecular fingerprint, offering a high degree of certainty in the identification. evalacademy.com

Quantitative Analysis: Once identified, the concentration of this compound is determined through quantitative analysis. nih.govnih.gov This is typically done using a calibration curve, which is generated by analyzing a series of standards with known concentrations of this compound. By comparing the response of the unknown sample to the calibration curve, its concentration can be accurately determined. The use of an internal standard, a compound with similar chemical properties to this compound that is added to all samples and standards at a constant concentration, is crucial for correcting for variations in sample preparation and instrument response. nih.gov Validated LC-MS/MS methods are the gold standard for the quantitative analysis of small molecules like this compound in biological fluids due to their high sensitivity, specificity, and accuracy. nih.govnih.gov

Table 2: Analytical Approaches for this compound in Biological Samples

Analysis TypeTechniquePurposeKey Considerations
Qualitative LC-MS, LC-MS/MSIdentification of this compound. bestdissertationwriter.comComparison of retention time and mass spectral data with a reference standard. youtube.com
Quantitative LC-MS/MSMeasurement of this compound concentration. nih.govUse of calibration curves and internal standards for accuracy and precision. nih.gov

Integration of Emerging Technologies (e.g., AI/ML) in Analytical Chemistry

The field of analytical chemistry is continuously evolving, with emerging technologies like Artificial Intelligence (AI) and Machine Learning (ML) beginning to play a significant role. ijrpas.comyoutube.com These technologies have the potential to revolutionize how data from the analysis of compounds like this compound is processed and interpreted. cas.orgjhidc.org

AI and ML algorithms can be applied to several aspects of the analytical workflow:

Data Analysis and Interpretation: AI can automate the analysis of complex datasets generated by techniques like mass spectrometry. ijrpas.com Machine learning models can be trained to recognize patterns in spectral data, which can aid in the identification of unknown compounds and the interpretation of fragmentation patterns. youtube.comcas.org

Method Development: AI can assist in optimizing analytical methods by predicting the best chromatographic conditions or mass spectrometer settings for the analysis of a specific compound. youtube.com

Bioactivity Prediction: By analyzing the chemical structure of this compound, machine learning models can predict its potential biological activities or identify potential protein targets. ijrpas.comcas.org This can help to guide further experimental research.

Quality Control: In the context of natural product extracts, AI can be used to analyze chemical fingerprints from techniques like HPLC or HPTLC to ensure batch-to-batch consistency and identify any potential contaminants. ijrpas.com

While the application of AI and ML in the direct analysis of this compound is still an emerging area, the broader trends in analytical and natural product chemistry suggest that these technologies will become increasingly integrated into the research landscape, offering new avenues for discovery and a deeper understanding of complex chemical and biological systems. nih.gov

Future Directions and Research Perspectives

Elucidation of Remaining Mechanistic Gaps in Molecular Interactions

Despite significant progress, a complete understanding of Isopomiferin's molecular interactions remains elusive. Future research will likely focus on several key areas to fill these knowledge gaps. One area of focus is the precise identification of this compound's binding sites and the nature of its interactions with various protein targets. researchgate.netmdpi.com While studies have shown its potential to interact with targets like kinases and G-quadruplex DNA, the specific residues and forces driving these interactions require further characterization. mdpi.comcolumbia.edu Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of this compound in complex with its biological targets.

Furthermore, the downstream effects of these molecular interactions on cellular signaling pathways are not fully mapped. ontosight.ai For instance, while this compound is known to affect pathways involved in cell proliferation and inflammation, the exact sequence of events and the key molecular players involved need to be systematically investigated. columbia.eduontosight.ai Integrative analysis has pointed towards kinases like casein kinase 2 (CK2) as targets, but a comprehensive understanding of how this compound modulates the activity of these and other kinases to produce its cellular effects is still needed. columbia.eduacs.org Untangling these complex signaling networks will be crucial for a complete mechanistic understanding.

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of this compound and other prenylated flavonoids presents a fascinating area for future investigation. While the general pathways for flavonoid biosynthesis are established, the specific enzymes responsible for the prenylation steps that give rise to this compound are not fully characterized. Identifying and characterizing these prenyltransferases will be a key objective. This could involve genome mining of this compound-producing plants to identify candidate genes, followed by heterologous expression and enzymatic assays to confirm their function. routledge.com

Understanding the regulation of these biosynthetic pathways is another important frontier. Research could explore the transcription factors and environmental cues that control the expression of genes involved in this compound production. This knowledge could be harnessed for metabolic engineering approaches to enhance the production of this compound in its native plant sources or in microbial hosts. nih.gov The application of synthetic biology tools holds significant promise for creating customized biosynthetic pathways to produce novel this compound derivatives with improved or entirely new biological activities. nih.govfusion-conferences.comleibniz-hki.de This could involve the combinatorial biosynthesis of peptides or the engineering of modular pathways. leibniz-hki.de

Development of Advanced Analytical Techniques for Complex Biological Systems

The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices is essential for pharmacokinetic and pharmacodynamic studies. nih.govresearchgate.net Future research will likely focus on the development and refinement of advanced analytical techniques to meet this need. researchgate.net While methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are currently used, there is a continuous drive for methods with lower limits of detection (LOD) and quantification (LOQ), as well as improved selectivity. nih.govub.edu

The development of stable isotope dilution analysis (SIDA) methods for this compound would represent a significant advancement, as it can correct for matrix effects and variations in sample preparation. frontiersin.org Furthermore, the application of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of novel metabolites and provide greater confidence in compound identification. wur.nl The integration of these advanced analytical techniques with sophisticated sample preparation methods will be crucial for gaining a comprehensive understanding of this compound's fate in biological systems. evotec.compodhikaiscientific.com The use of chemoproteomics and spatial MS-based omics can provide detailed maps of biomolecule distributions and drug-target interactions within cells and tissues. eu-openscreen.eu

Computational Modeling for Predictive Biology and Chemical Design

Computational modeling and in silico approaches are becoming increasingly indispensable in drug discovery and chemical biology. researchgate.netdovepress.comacs.org For this compound, these methods can be leveraged in several ways. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of this compound with its protein targets, helping to rationalize its biological activity and guide the design of more potent analogs. researchgate.netmdpi.comresearchgate.net These computational studies can predict the stability of protein-ligand complexes and identify key interacting residues. researchgate.netacs.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the discovery of new therapeutic agents. ucr.edu The integration of computational modeling with experimental data will be key to building predictive models of this compound's biological effects and to rationally design new molecules with desired properties. bohrium.comornl.govucr.eduyoutube.com

Interdisciplinary Research Integrating Chemical Biology and Systems Biology

The complexity of biological systems necessitates an interdisciplinary approach to fully understand the effects of small molecules like this compound. stanford.edunih.govresearchgate.net Future research will benefit greatly from the integration of chemical biology and systems biology. nih.gov Chemical biology approaches, which utilize chemical tools to probe biological systems, can be used to identify the direct molecular targets of this compound and to modulate their function in a controlled manner. routledge.comsciencebiology.org

Systems biology, on the other hand, takes a holistic view, analyzing the global changes in the proteome, metabolome, and transcriptome in response to this compound treatment. researchgate.netkist.re.kr By combining these two approaches, researchers can build comprehensive models of how this compound perturbs cellular networks. stanford.edu This integrated approach will not only provide a deeper understanding of this compound's mechanism of action but will also facilitate the identification of novel therapeutic applications and potential off-target effects. nih.goviisertvm.ac.in

Q & A

Q. What are the established methods for synthesizing Isopomiferin in laboratory settings?

this compound synthesis typically involves plant extraction (e.g., Millettia species) or chemical synthesis via cyclization of prenylated flavonoids. Key steps include purification using column chromatography (silica gel or Sephadex LH-20) and structural validation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent gradients, temperature controls, and spectroscopic parameters (e.g., NMR pulse sequences) to enable replication .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural purity?

Essential techniques include:

  • ¹H/¹³C NMR : Assign proton and carbon environments, confirming isoprenyl groups and aromatic rings.
  • HPLC-DAD/MS : Assess purity (>95%) and detect co-eluting impurities.
  • X-ray crystallography (if crystalline): Resolve absolute configuration. Report solvent systems, instrument models (e.g., Bruker AVANCE III HD 600 MHz), and reference standards (e.g., quercetin for comparative retention times) .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) with positive controls (e.g., dexamethasone). Include dose-response curves (0.1–100 µM), triplicate measurements, and viability assays (MTT/WST-1) to exclude cytotoxicity. Validate results with statistical tests (ANOVA, p < 0.05) and report IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across studies?

Contradictions often arise from variability in:

  • Extraction protocols (e.g., solvent polarity affecting compound ratios).
  • Assay conditions (e.g., serum interference in cell cultures). Mitigate by:
  • Conducting systematic reviews to identify confounding variables .
  • Replicating experiments using standardized protocols (e.g., OECD guidelines) .
  • Applying meta-analysis to pooled data, adjusting for heterogeneity via random-effects models .

Q. What strategies optimize the isolation of this compound from complex plant matrices?

  • Fractionation-guided isolation : Use bioactivity assays (e.g., COX-2 inhibition) to track active fractions.
  • Countercurrent chromatography (CCC) : Separate isomers with similar polarities.
  • LC-MS/MS dereplication : Compare fragmentation patterns with spectral libraries (e.g., GNPS) to avoid redundant isolation .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound analogs?

Limitations include:

  • Insufficient docking validation : Pair computational models (AutoDock Vina) with mutagenesis (e.g., site-directed mutations in target enzymes).
  • Lack of pharmacokinetic data : Integrate ADMET predictions (SwissADME) with in vivo bioavailability studies .

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Quality-by-Design (QbD) : Optimize extraction parameters (e.g., time, solvent ratio) via response surface methodology.
  • Stability testing : Monitor degradation under light, heat, and humidity using accelerated stability protocols (ICH Q1A).
  • Multivariate analysis (PCA) : Identify critical process parameters affecting compound yield .

Data Reporting & Reproducibility

Q. What metadata is essential for publishing this compound-related experimental data?

Include:

  • Spectroscopic raw data (NMR FID files, MS spectra) in supplementary materials.
  • Sample provenance : Geographic origin, voucher specimen numbers, and extraction dates.
  • Statistical outputs : Exact p-values, effect sizes, and software versions (e.g., GraphPad Prism 9.0) .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

  • Knockout/knockdown models (CRISPR-Cas9) to confirm target specificity.
  • Chemical proteomics : Use activity-based protein profiling (ABPP) to identify binding partners.
  • Pathway enrichment analysis (KEGG, Reactome) to contextualize multi-omic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.